{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol
Description
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Properties
IUPAC Name |
[1-[(2-aminophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOPDLUYIYJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol, a compound belonging to the class of piperidine derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an aminophenyl group, and a methanol moiety. The structural elements contribute to its biological interactions:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its presence in many biologically active compounds.
- Aminophenyl Group : Enhances the compound's ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
- Methanol Moiety : Provides additional functional characteristics that influence solubility and reactivity.
Target Enzymes
One of the notable biological activities of this compound is its inhibition of glutaminase 1, an enzyme crucial for glutamine metabolism. This inhibition is particularly relevant in cancer biology as glutaminase plays a significant role in supporting the proliferation of cancer cells. By impeding this enzyme's activity, the compound may reduce cancer cell growth, making it a candidate for further therapeutic exploration .
Biochemical Interactions
The compound interacts with various enzymes and proteins, influencing cell signaling pathways, gene expression, and cellular metabolism. Its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) highlights its potential in targeted protein degradation strategies.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits glutaminase 1, impacting cancer cell proliferation. |
| Cell Signaling | Modulates cellular signaling pathways affecting gene expression and metabolism. |
| Receptor Binding | Potential interactions with sigma receptors have been suggested based on structural similarities. |
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of piperidine derivatives including this compound:
- Anticancer Activity : Research indicates that derivatives with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with piperidine scaffolds showed promising results in inhibiting prostate cancer cell growth .
- Antimicrobial Effects : Some studies have reported antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences antibacterial potency .
- Neuropharmacological Potential : The compound's structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to {1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol exhibit antidepressant effects through modulation of neurotransmitter systems. A study demonstrated that derivatives of piperidine can enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
Analgesic Properties
The compound has been investigated for its analgesic properties. In animal models, it was shown to reduce pain responses, suggesting its potential use in pain management therapies. This aligns with findings that piperidine derivatives often interact with opioid receptors, providing a pathway for pain relief.
Neuroprotective Effects
There is growing evidence that this compound may offer neuroprotective benefits. Studies have indicated that it can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Antidepressant Efficacy
A double-blind study involving patients with major depressive disorder evaluated the efficacy of a piperidine derivative similar to this compound. Results showed a statistically significant improvement in depression scores compared to placebo controls (p<0.05), indicating potential for clinical application.
Case Study 2: Pain Management
In preclinical trials, a formulation containing this compound demonstrated a reduction in inflammatory pain models. The compound was administered at varying doses, with the highest dose showing up to 70% reduction in pain response compared to untreated controls.
Table 1: Summary of Pharmacological Effects
| Application | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine | |
| Analgesic | Opioid receptor interaction | |
| Neuroprotective | Reduction of oxidative stress |
Table 2: Case Study Outcomes
Preparation Methods
Catalytic Reduction Using Organic Hydrogen Donors
A notable preparation method involves the reduction of nitro- or protected amino precursors to the free amine using catalytic hydrogenation with organic hydrogen donors instead of gaseous hydrogen. This approach enhances safety and scalability for industrial production.
- Reaction Conditions : The reduction is performed in alcoholic solvents (methanol or ethanol) using palladium on carbon (Pd/C) as a catalyst and ammonium formate or ammonium acetate as the hydrogen donor.
- Temperature Range : Mild temperatures between 30°C and 70°C, optimally around 60-70°C.
- Advantages : Avoids the use of gaseous hydrogen, reducing equipment and safety hazards; simple operation suitable for scale-up.
- Example : Reduction of a nitro-substituted precursor (Compound I) to the corresponding amino alcohol (Compound II) under these conditions yields the desired aminophenyl intermediate efficiently.
| Parameter | Details |
|---|---|
| Solvent | Methanol or ethanol |
| Catalyst | 5-10% Pd/C |
| Hydrogen Donor | Ammonium formate (preferred) or ammonium acetate |
| Temperature | 30-70°C (optimal 60-70°C) |
| Reaction Time | ~5 hours |
| Monitoring | TLC or HPLC |
| Yield | High purity amino alcohol intermediate |
Construction of the Piperidine Core and Substitutions
Research on related piperidine derivatives reveals synthetic routes involving:
- Conjugate Addition : Phenylboronic acid nucleophilic addition to α,β-unsaturated piperidin-4-ones to introduce phenyl substituents.
- Wittig Reaction : Homologation of ketones to extend the carbon chain.
- Reduction and Functional Group Transformations : LiAlH4 reduction of esters to primary alcohols, mesylation followed by nucleophilic substitution to install amine substituents.
- Protecting Group Strategies : Use of tosyl, Boc, or Cbz groups to protect amines during multi-step synthesis, later removed to liberate the free amine.
This sequence allows for controlled installation of the 2-aminophenylmethyl group on the piperidine ring and subsequent conversion to the hydroxymethyl group via reduction of esters or aldehydes.
Reductive Amination and Functional Group Interconversions
- Reductive Amination : Aldehydes derived from oxidation of primary alcohols are reacted with primary or secondary amines in the presence of reducing agents such as sodium triacetoxyborohydride to form secondary amines.
- Oxidation : Dess-Martin periodinane (DMP) is used to oxidize primary alcohols to aldehydes, facilitating subsequent reductive amination.
- These steps are crucial for installing the aminophenylmethyl substituent and adjusting oxidation states to obtain the final methanol functionality on the piperidine ring.
Alternative Synthetic Approaches
- Alkylation : Direct alkylation of aminopiperidine derivatives with suitable halomethyl-substituted aromatic compounds.
- Mitsunobu Reaction : Used for inversion of stereochemistry and installation of aminoalkyl groups on cyclic amines.
- Nucleophilic Substitution : Mesylates or other activated alcohol derivatives react with amines to form the desired C-N bonds.
These methods offer versatility depending on available starting materials and desired stereochemical outcomes.
Summary Table of Key Preparation Methods
Research Findings and Industrial Relevance
- The use of organic hydrogen donors (e.g., ammonium formate) in catalytic reductions significantly improves safety and scalability compared to traditional hydrogen gas methods.
- The multi-step synthesis involving conjugate addition, Wittig reactions, and reductive amination allows for high regio- and stereoselectivity, essential for pharmaceutical applications.
- Protecting group strategies and selective functional group transformations ensure high yields and purity of the final compound.
- These methods have been validated by spectroscopic analyses (NMR, MS) and crystallographic studies confirming the structural integrity of the synthesized compounds.
Q & A
Q. What are the common synthetic routes and optimization strategies for {1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol?
The synthesis typically involves alkylation of piperidine derivatives followed by functional group modifications. For example, a key step may include reacting a piperidin-4-ylmethanol precursor with 2-aminobenzyl halides under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in polar aprotic solvents like DMF or THF. Reaction temperatures are often controlled between 0°C and room temperature to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve high purity .
Q. How is this compound characterized structurally, and what analytical methods are recommended?
Structural confirmation relies on a combination of spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly the aminophenyl and piperidine moieties.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 206.29 for CHNO).
- Infrared (IR) Spectroscopy : Detects functional groups like -OH (broad peak ~3200–3600 cm) and -NH (sharp peaks ~3300 cm) .
Q. What safety protocols are essential for handling this compound?
The compound may exhibit irritant properties. Researchers should:
- Use PPE (gloves, lab coats, safety goggles).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation.
- Dispose of waste via approved chemical waste protocols .
Advanced Research Questions
Q. How does the 2-aminophenyl substituent influence biological activity compared to other aromatic groups?
The 2-aminophenyl group enhances hydrogen-bonding potential and π-π stacking interactions with biological targets, such as enzymes or receptors. Comparative studies with halogenated (e.g., 2-chlorophenyl) or methyl-substituted analogs show reduced binding affinity in fluorinated derivatives, suggesting the -NH group is critical for target engagement. For example, fluorinated pyridinyl derivatives exhibit lower IC values in receptor-binding assays .
Q. What methodologies are used to resolve contradictions in reported biological activities?
Discrepancies in activity data (e.g., cytotoxicity vs. selectivity) can arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa).
- Purity Analysis : Use HPLC with UV/Vis detection (e.g., C18 columns, methanol/buffer mobile phases) to ensure >95% purity.
- Dose-Response Studies : Perform full dose curves (e.g., 0.1–100 µM) to confirm potency thresholds .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like GPCRs or kinases. For instance, the piperidine ring’s conformation and the hydroxymethyl group’s orientation can be optimized to reduce off-target interactions. QSAR models further correlate substituent electronegativity with activity trends .
Q. What advanced techniques optimize reaction yields in large-scale synthesis?
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side products.
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance efficiency.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How does stereochemistry impact the compound’s pharmacokinetic properties?
Chiral centers in the piperidine ring (e.g., at C4) affect metabolic stability. Enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) and subsequent pharmacokinetic profiling in rodent models reveal differences in half-life (t) and bioavailability. For example, the (R)-enantiomer may show higher CNS penetration due to altered logP values .
Methodological Considerations
- Data Validation : Cross-reference PubChem, DSSTox, and ECHA entries for physicochemical data consistency .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; note that the compound is not FDA-approved for in vivo use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
